molecular formula C14H16FN5O2 B7532498 2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide

Katalognummer: B7532498
Molekulargewicht: 305.31 g/mol
InChI-Schlüssel: XTMPNZLSNOJPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide, also known as FIIN-3, is a small molecule inhibitor of the oncogenic protein fibroblast growth factor receptor (FGFR). It has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and bladder cancer.

Wirkmechanismus

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. FGFRs are overexpressed in various types of cancer, and their aberrant activation is associated with tumor growth and metastasis. By inhibiting FGFR activity, this compound can block these pathways and induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against various FGFR isoforms, including FGFR1, FGFR2, and FGFR3. It has also been shown to have selectivity for FGFRs over other kinases, such as VEGFR and PDGFR. In preclinical studies, this compound has demonstrated anti-tumor activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit angiogenesis, a process involved in the growth and metastasis of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has several advantages for lab experiments. It has shown potent inhibitory activity against various FGFR isoforms and has demonstrated anti-tumor activity in vitro and in vivo. This compound has also shown selectivity for FGFRs over other kinases, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in aqueous media, which can limit its use in some assays. This compound is also a relatively new compound, and its long-term safety and efficacy have not been fully evaluated.

Zukünftige Richtungen

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has shown promising results in preclinical studies, and several future directions can be explored to further evaluate its potential as a cancer therapy. One direction is to evaluate the safety and efficacy of this compound in clinical trials. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research can be conducted to understand the mechanism of action of this compound and its potential use in other diseases beyond cancer.

Synthesemethoden

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 3-fluoro-4-nitrophenyl isocyanate with imidazole to form 3-fluoro-4-imidazol-1-ylphenyl isocyanate. This intermediate is then reacted with N-methylacetamide to form this compound. The final product is purified through column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide has been extensively studied in preclinical models of cancer. It has shown potent inhibitory activity against various FGFR isoforms and has demonstrated anti-tumor activity in vitro and in vivo. This compound has been tested in several cancer cell lines, including lung, breast, bladder, and prostate cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. This compound has also been tested in mouse xenograft models of lung and breast cancer and has shown significant tumor growth inhibition.

Eigenschaften

IUPAC Name

2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-16-13(21)8-19-14(22)18-7-10-2-3-12(11(15)6-10)20-5-4-17-9-20/h2-6,9H,7-8H2,1H3,(H,16,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMPNZLSNOJPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)NCC1=CC(=C(C=C1)N2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.